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molecular formula C12H15N3O2S B8506211 N-(2-amino-1-methylethyl)-5-isoquinolinesulfonamide CAS No. 84477-90-7

N-(2-amino-1-methylethyl)-5-isoquinolinesulfonamide

Cat. No. B8506211
M. Wt: 265.33 g/mol
InChI Key: MFAMIGGDMFDDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04709032

Procedure details

In 50 ml of ethanol was dissolved 2.0 g of N-(2-benzyloxycarbonylamino-1-methylethyl)-5-isoquinolinesulfonamide obtained above, and to the solution was added 0.1 g of 5% palladium-carbon. Then the solution was stirred at a temperature of 15° C.~25° C. in a hydrogen (0.7 to 1.40 kg/cm2) for 3 hours. The palladium-carbon was separated from the reaction solution by filtration under the reduced pressure. After the methanol was distilled therefrom, the reaction solution was concentrated to dryness to give 1.30 g of N-(2-amino-1-methylethyl)-5-isoquinolinesulfonamide in a yield of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-benzyloxycarbonylamino-1-methylethyl)-5-isoquinolinesulfonamide
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([NH:11][CH2:12][CH:13]([NH:15][S:16]([C:19]1[C:20]2[CH:21]=[CH:22][N:23]=[CH:24][C:25]=2[CH:26]=[CH:27][CH:28]=1)(=[O:18])=[O:17])[CH3:14])=O)C1C=CC=CC=1.[H][H]>C(O)C.[C].[Pd]>[NH2:11][CH2:12][CH:13]([NH:15][S:16]([C:19]1[C:20]2[CH:21]=[CH:22][N:23]=[CH:24][C:25]=2[CH:26]=[CH:27][CH:28]=1)(=[O:18])=[O:17])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
N-(2-benzyloxycarbonylamino-1-methylethyl)-5-isoquinolinesulfonamide
Quantity
2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCC(C)NS(=O)(=O)C=1C=2C=CN=CC2C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained above, and to the solution
CUSTOM
Type
CUSTOM
Details
The palladium-carbon was separated from the reaction solution by filtration under the reduced pressure
DISTILLATION
Type
DISTILLATION
Details
After the methanol was distilled
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCC(C)NS(=O)(=O)C=1C=2C=CN=CC2C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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